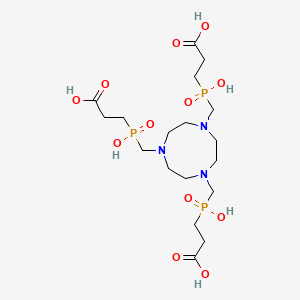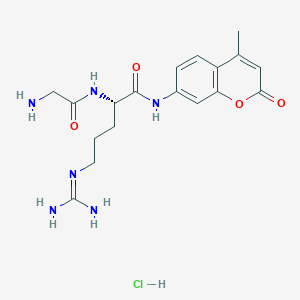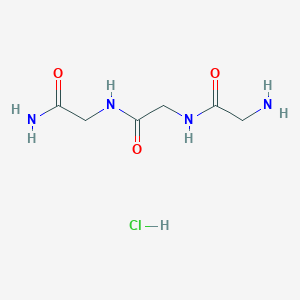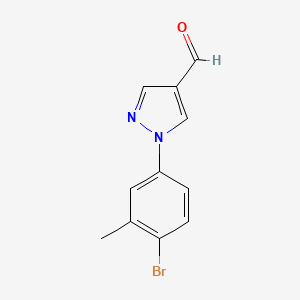
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-Methyl-3,4-dimethoxystyrene, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, polymers, and other organic compounds. It is a colorless solid with a melting point of 100-103 °C and a boiling point of 223-225 °C. It is soluble in organic solvents and slightly soluble in water. 2-Methyl-3,4-dimethoxystyrene is used in a variety of organic synthesis processes and has been studied extensively for its potential applications in the pharmaceutical and polymer industries.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene depends on the specific application. In the synthesis of pharmaceuticals, it acts as a reactant in the formation of the desired product. In the synthesis of polymers, it acts as a monomer that is polymerized to form the desired polymer. In the synthesis of organic compounds, it acts as a reactant in the formation of the desired product.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has not been studied extensively for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and polymers. Furthermore, it is not known to have any adverse effects on humans or animals when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments are its low cost and availability. It is also relatively easy to synthesize and is non-toxic and non-irritating. The main limitation of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene. These include further research into its potential applications in the pharmaceutical and polymer industries, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of derivatives of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene, such as esters, amides, and alcohols. Finally, research could also be conducted into the development of methods to improve its solubility in water for use in laboratory experiments.
Synthesis Methods
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene is synthesized by a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the intermediate 3,4-dimethoxybenzyl bromide. The second step involves the reaction of this intermediate with 2-methoxy-1-propanol to form the desired product. This reaction is catalyzed by a base such as potassium carbonate.
Scientific Research Applications
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has been studied extensively for its potential applications in the pharmaceutical and polymer industries. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of various organic compounds, such as esters, amides, and alcohols.
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-13(16)8-10-15(19)14-9-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJOHMXWHAWDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)





![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)




